molecular formula C18H19FN4O3 B4033152 N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B4033152
M. Wt: 358.4 g/mol
InChI Key: PNEZTOIEZJTGNV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.

    Nitration: The piperazine intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acylation: The nitrated piperazine is acylated with 4-fluoroacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, while automated reactors ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: 4-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)piperazin-1-yl]acetamide
  • N-(4-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
  • N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct electronic properties and reactivity. These features make it a valuable scaffold for the development of new compounds with enhanced biological activity and selectivity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-1-3-15(4-2-14)20-18(24)13-21-9-11-22(12-10-21)16-5-7-17(8-6-16)23(25)26/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEZTOIEZJTGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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